molecular formula C12H24O2S B8674990 Methyl 3-(octylthio)propionate CAS No. 70655-40-2

Methyl 3-(octylthio)propionate

Cat. No. B8674990
M. Wt: 232.38 g/mol
InChI Key: MNQFQCKJFZVCMS-UHFFFAOYSA-N
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Patent
US05069819

Procedure details

Into the same type of equipment used in Example 1, 146 grams of 1-octylthiol was added over a 40 minute period with stirring to 0.7 grams of benzyl trimethyl ammonium hydroxide and 180.6 grams of methylacrylate. Over the 1/2 hour period, the temperature of the reaction went from 25° C. to 60° C. The reaction was stirred an extra 3.0 hours wherein the temperature went from 60° C. to 28° C. The reaction mixture was stripped at 102° C. and 15 mm pressure. 333 grams of product was obtained having a purity of approximately 96.4% as measured by GC analysis.
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
180.6 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][SH:9].[CH3:10][O:11][C:12](=[O:15])[CH:13]=[CH2:14]>[OH-].C([N+](C)(C)C)C1C=CC=CC=1>[CH2:8]([S:9][CH2:14][CH2:13][C:12]([O:11][CH3:10])=[O:15])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
146 g
Type
reactant
Smiles
CCCCCCCCS
Step Two
Name
Quantity
180.6 g
Type
reactant
Smiles
COC(C=C)=O
Name
Quantity
0.7 g
Type
catalyst
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred an extra 3.0 hours wherein the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a 40 minute period
Duration
40 min
CUSTOM
Type
CUSTOM
Details
Over the 1/2 hour period
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
went from 25° C. to 60° C
CUSTOM
Type
CUSTOM
Details
went from 60° C. to 28° C
CUSTOM
Type
CUSTOM
Details
was stripped at 102° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCC)SCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 333 g
YIELD: CALCULATEDPERCENTYIELD 143.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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